Menin-MLL inhibitor 20

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

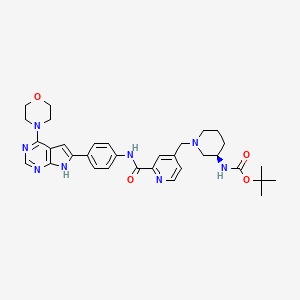

tert-butyl N-[(3R)-1-[[2-[[4-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenyl]carbamoyl]pyridin-4-yl]methyl]piperidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40N8O4/c1-33(2,3)45-32(43)38-25-5-4-12-40(20-25)19-22-10-11-34-28(17-22)31(42)37-24-8-6-23(7-9-24)27-18-26-29(39-27)35-21-36-30(26)41-13-15-44-16-14-41/h6-11,17-18,21,25H,4-5,12-16,19-20H2,1-3H3,(H,37,42)(H,38,43)(H,35,36,39)/t25-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPFHTFMFYAODPE-RUZDIDTESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCN(C1)CC2=CC(=NC=C2)C(=O)NC3=CC=C(C=C3)C4=CC5=C(N4)N=CN=C5N6CCOCC6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)CC2=CC(=NC=C2)C(=O)NC3=CC=C(C=C3)C4=CC5=C(N4)N=CN=C5N6CCOCC6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40N8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Menin-MLL Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acute leukemias characterized by rearrangements of the lysine methyltransferase 2A (KMT2A) gene, formerly known as the mixed-lineage leukemia (MLL) gene, are aggressive hematological malignancies with historically poor prognoses.[1][2] These rearrangements, which are present in 5-10% of acute leukemias, create oncogenic MLL fusion proteins that are critical drivers of leukemogenesis.[1][3] A pivotal breakthrough in targeting these cancers has been the development of small-molecule inhibitors that disrupt the crucial protein-protein interaction (PPI) between the protein menin and the N-terminal fragment of MLL retained in these fusions.[4][5]

Menin, a scaffold protein encoded by the MEN1 gene, acts as an essential cofactor for the oncogenic activity of MLL fusion proteins. The interaction between menin and MLL is a well-validated therapeutic target, as its disruption reverses the leukemogenic activity of MLL fusions.[4][5] This guide provides a detailed overview of the core mechanism of action of Menin-MLL inhibitors, summarizing key quantitative data, experimental protocols, and the underlying signaling pathways.

The Core Mechanism: The Menin-MLL Axis in Leukemogenesis

The normal MLL protein is a histone methyltransferase that plays a key role in regulating gene expression during embryonic development and hematopoiesis, particularly of the HOX genes.[6][7] In MLL-rearranged (MLL-r) leukemias, chromosomal translocations fuse the N-terminal portion of the MLL gene with one of over 90 different partner genes.[2][3] This N-terminal fragment, which is common to all MLL fusion proteins, retains the binding site for menin.[3][6]

The oncogenic MLL fusion protein forms a complex with menin. This Menin-MLL fusion complex is recruited to chromatin where it aberrantly maintains the expression of key downstream target genes, most notably HOXA9 and its cofactor MEIS1.[8] The sustained high expression of these genes blocks hematopoietic differentiation and promotes uncontrolled cell proliferation, ultimately leading to acute leukemia.[7] This dependency is not limited to MLL-r leukemias; acute myeloid leukemia (AML) with nucleophosmin 1 (NPM1) mutations also relies on the menin-KMT2A interaction to drive a similar leukemogenic program.[7][9]

Therapeutic Intervention: Mechanism of Menin-MLL Inhibitors

Menin inhibitors are small molecules designed to competitively occupy the MLL binding pocket on the surface of the menin protein.[10][11] By binding to this pocket with high affinity, the inhibitors physically block the interaction between menin and the MLL fusion protein (or wild-type MLL in the case of NPM1-mutant AML).[7][10]

The disruption of the Menin-MLL complex has profound downstream effects.[7] Without menin as a scaffold, the MLL fusion protein is no longer effectively tethered to its target gene promoters.[12] This leads to the rapid downregulation of the leukemogenic transcription program, including HOXA9 and MEIS1.[5][13] The suppression of these key genes releases the differentiation block, causing the leukemic blast cells to mature into more normal hematopoietic cells and undergo apoptosis (programmed cell death).[10][14] This mechanism of inducing differentiation is a hallmark of this therapeutic class.[9]

Quantitative Efficacy of Menin-MLL Inhibitors

The development of Menin-MLL inhibitors has progressed from early tool compounds to potent, orally bioavailable drugs with clinical efficacy. The tables below summarize key quantitative data for several prominent inhibitors.

Table 1: Preclinical Potency of Selected Menin-MLL Inhibitors

This table shows the binding affinity of inhibitors to menin and their growth-inhibitory effects on MLL-rearranged leukemia cell lines.

| Inhibitor | Binding Affinity (Kd or IC50 to Menin) | Cell Growth Inhibition IC50 (MV4;11 cells) | Cell Growth Inhibition IC50 (MOLM-13 cells) | Citation(s) |

| MI-2-2 | Kd = 22 nM | Low micromolar | Low micromolar | [11][15] |

| MI-503 | Kd ≈ 10 nM; IC50 = 33 nM | ~1 µM | ~1 µM | [16] |

| MI-1481 | IC50 = 3.6 nM | Not specified | Not specified | [16] |

| MIV-6R | Kd = 85 nM; IC50 = 56 nM | Not specified | Not specified | [17] |

| VTP50469 | Not specified | <100 nM | <100 nM | [12] |

| M-89 | Not specified | 25 nM | 54 nM | [8] |

| Ziftomenib | Not specified | Potent antileukemic activity | Potent antileukemic activity | [18] |

| Revumenib | Not specified | Potent antileukemic activity | Potent antileukemic activity | [19][14] |

Note: IC50 values can vary based on assay conditions. Data is compiled from multiple sources for comparison.

Table 2: Clinical Efficacy of Lead Menin Inhibitors

This table summarizes key clinical response data from trials of revumenib and ziftomenib in patients with relapsed/refractory (R/R) acute leukemia.

| Drug (Trial Name) | Patient Population | Overall Response Rate (ORR) | CR + CRh Rate* | Citation(s) |

| Revumenib (AUGMENT-101) | R/R KMT2A-r Leukemia | 63.9% | 33.9% (22/65) | [20] |

| Ziftomenib (KOMET-001) | R/R NPM1-mutant AML | 41% | 33% | [21] |

| Bleximenib (cAMeLot-1) | R/R KMT2Ar or NPM1m Leukemia | 36.4% - 55.0% (dose-dependent) | 18.2% - 40.0% (dose-dependent) | [20] |

| Enzomenib (DSP-5336-101) | R/R KMT2Ar or NPM1m Leukemia | KMT2Ar: 65.2% / NPM1m: 58.8% | KMT2Ar: 30.4% / NPM1m: 47.1% | [20] |

*CR = Complete Remission; CRh = Complete Remission with partial hematologic recovery.

Key Experimental Methodologies

The mechanism of action of Menin-MLL inhibitors has been elucidated and validated through a series of specific biochemical and cellular assays.

Fluorescence Polarization (FP) Binding Assay

-

Purpose: To quantitatively measure the ability of a small molecule to inhibit the protein-protein interaction between menin and MLL.[22]

-

Methodology:

-

A short peptide derived from the high-affinity menin-binding motif 1 (MBM1) of MLL is synthesized and labeled with a fluorescent probe (e.g., fluorescein).[11][23]

-

In solution, the small, fluorescently-labeled MLL peptide rotates rapidly, resulting in a low fluorescence polarization signal.

-

Recombinant full-length menin protein is added. When the labeled MLL peptide binds to the much larger menin protein, its rotation slows dramatically, causing a significant increase in the polarization signal.[22]

-

Test compounds (inhibitors) are added to the menin-peptide mixture. If a compound binds to the MLL pocket on menin, it displaces the fluorescent MLL peptide.

-

The displaced peptide rotates freely again, leading to a decrease in the polarization signal. The degree of signal reduction is proportional to the inhibitor's potency.

-

Data is used to calculate an IC50 value, representing the concentration of inhibitor required to block 50% of the menin-MLL binding.[3]

-

Chromatin Immunoprecipitation (ChIP)

-

Purpose: To demonstrate that Menin-MLL inhibitors displace the Menin-MLL complex from the chromatin of target genes in living cells.[12]

-

Methodology:

-

MLL-r leukemia cells are treated with either a Menin-MLL inhibitor or a vehicle control (e.g., DMSO).

-

Proteins are cross-linked to DNA using formaldehyde to fix the protein-DNA interactions as they occur in the cell.

-

The cells are lysed, and the chromatin is sheared into small fragments by sonication or enzymatic digestion.

-

An antibody specific to menin or MLL is used to immunoprecipitate (pull down) the protein of interest, along with any DNA fragments it is bound to.

-

The cross-links are reversed, and the DNA is purified.

-

Quantitative PCR (qPCR) or next-generation sequencing (ChIP-seq) is used to identify and quantify the DNA sequences that were bound by the protein.

-

A significant reduction in the amount of HOXA9 or MEIS1 promoter DNA pulled down in inhibitor-treated cells compared to control cells confirms that the drug displaces the complex from its target genes.[12]

-

Gene Expression and Cell Differentiation Assays

-

Purpose: To measure the functional downstream consequences of Menin-MLL inhibition.

-

Methodology:

-

Gene Expression: MLL-r leukemia cells are treated with the inhibitor for various time points (e.g., 2 and 7 days).[12] RNA is extracted and subjected to reverse transcription-quantitative PCR (RT-qPCR) or RNA-sequencing (RNA-seq) to measure the mRNA levels of target genes like HOXA9 and MEIS1. A dose- and time-dependent decrease in expression is expected.[12][13]

-

Cell Differentiation: Treated cells are analyzed by flow cytometry for changes in cell surface markers. For example, myeloid leukemia cells like MOLM-13, upon successful treatment, will show increased expression of myeloid differentiation markers (e.g., CD11b, CD14), indicating they are maturing and losing their leukemic phenotype.[15][24]

-

Cell Proliferation/Viability: Standard assays such as CCK-8, MTT, or CellTiter-Glo are used to measure the anti-proliferative effects of the inhibitors on leukemia cell lines.[25]

-

Conclusion and Future Directions

The mechanism of action of Menin-MLL inhibitors is a prime example of targeted therapy aimed at disrupting a critical oncogenic protein-protein interaction. By competitively binding to menin, these inhibitors prevent the formation of the leukemogenic Menin-MLL fusion complex, leading to the suppression of key oncogenes, induction of cell differentiation, and apoptosis.[7][10] The strong preclinical data and promising clinical trial results for drugs like revumenib and ziftomenib have validated this approach, offering a new therapeutic option for patients with MLL-rearranged and NPM1-mutant acute leukemias.[7][26]

Future research is focused on understanding and overcoming mechanisms of resistance, which can involve mutations in the menin binding pocket.[27] Additionally, combination strategies that pair menin inhibitors with other standard-of-care agents or novel therapies are being actively explored in clinical trials to improve the depth and durability of response.[20][28]

References

- 1. KMT2A Rearrangements in Leukemias: Molecular Aspects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Updates in KMT2A Gene Rearrangement in Pediatric Acute Lymphoblastic Leukemia [mdpi.com]

- 3. Menin-MLL inhibitors block oncogenic transformation by MLL fusion proteins in a fusion partner independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. ashpublications.org [ashpublications.org]

- 7. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Revumenib for patients with acute leukemia: a new tool for differentiation therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are menin inhibitors and how do they work? [synapse.patsnap.com]

- 11. ashpublications.org [ashpublications.org]

- 12. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. What is Revumenib used for? [synapse.patsnap.com]

- 15. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ziftomenib | MLL inhibitor | Mechanism | Concentration [selleckchem.com]

- 19. go.drugbank.com [go.drugbank.com]

- 20. Menin inhibitors for AML: Current status and insights from ASH 2024 [aml-hub.com]

- 21. m.youtube.com [m.youtube.com]

- 22. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ascopubs.org [ascopubs.org]

- 26. mskcc.org [mskcc.org]

- 27. CHARM Therapeutics advances CHM-029, a next-generation menin inhibitor for acute myeloid leukaemia [pharmabiz.com]

- 28. Menin Inhibitors for AML and ALL - HealthTree for Leukemia [healthtree.org]

discovery of irreversible Menin-MLL inhibitors

An In-Depth Technical Guide to the Discovery of Irreversible Menin-MLL Inhibitors

Introduction

The interaction between the protein menin, encoded by the MEN1 gene, and Mixed Lineage Leukemia (MLL) fusion proteins is a critical dependency in specific forms of acute leukemia.[1][2] Chromosomal translocations involving the MLL gene (also known as KMT2A) are common in aggressive acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), particularly in infants.[3][4][5] The resulting MLL fusion proteins require direct interaction with menin to drive their leukemogenic program.[2][3] This interaction tethers the MLL fusion protein to chromatin, leading to the aberrant expression of target genes such as HOXA9 and MEIS1, which blocks hematopoietic differentiation and promotes leukemic cell proliferation.[1][6][7]

Disrupting the menin-MLL protein-protein interaction (PPI) has emerged as a promising therapeutic strategy.[2][8] While reversible inhibitors have shown clinical activity, preclinical data suggested that extended drug exposure is necessary to achieve anti-leukemic effects.[9] This observation led to the hypothesis that irreversible inhibitors, by forming a stable covalent bond with menin, could achieve greater potency, more durable target engagement, and superior anti-tumor activity.[9][10] This guide details the discovery, mechanism, and characterization of first-in-class irreversible menin-MLL inhibitors.

Core Signaling Pathway and Mechanism of Inhibition

The oncogenic activity of MLL fusion proteins is dependent on the recruitment of menin to target gene promoters. This complex formation is essential for maintaining a transcriptional program that drives leukemia. Irreversible inhibitors are designed to covalently bind to a specific residue within the MLL binding pocket on menin, permanently preventing the MLL fusion protein from docking and thereby shutting down the oncogenic signaling cascade.

Discovery of First-in-Class Irreversible Inhibitors

The development of irreversible inhibitors began with structure-based design, leveraging existing potent reversible scaffolds. Researchers identified a cysteine residue (Cys329) within the MLL binding pocket of menin as a suitable target for covalent modification.[4] An electrophilic group, such as an acrylamide, was incorporated into a high-affinity reversible inhibitor to serve as a Michael acceptor, enabling the formation of a covalent bond with the thiol group of Cys329.[5]

M-525 was reported as the first-in-class, highly potent, irreversible small-molecule inhibitor of the menin-MLL interaction.[9][10] Subsequent optimization of other scaffolds led to the development of M-1121, an orally active covalent inhibitor capable of achieving complete and long-lasting tumor regression in preclinical models.[4]

Quantitative Data Summary

The development of irreversible inhibitors has demonstrated a significant improvement in potency compared to their reversible counterparts. The following tables summarize key quantitative data for representative reversible and irreversible inhibitors.

Table 1: Biochemical Potency of Menin-MLL Inhibitors

| Compound | Type | Target | Assay | IC50 (nM) | Kd (nM) | Reference(s) |

|---|---|---|---|---|---|---|

| MI-2-2 | Reversible | Menin-MBM1 | FP | 46 | 22 | [11] |

| MI-503 | Reversible | Menin-MLL4-43 | FP | 33 | - | [12] |

| M-525 | Irreversible | Menin | FP | 3.3 | - | [5] |

| Compound 7 (reversible M-525 analog) | Reversible | Menin | FP | 6.9 | - | [4] |

| M-1121 | Irreversible | Menin | FP | - | - | [1][4] |

FP: Fluorescence Polarization

Table 2: Cellular Activity of Menin-MLL Inhibitors in MLL-Rearranged Leukemia Cell Lines

| Compound | Type | Cell Line | Assay | GI50 / IC50 (nM) | Reference(s) |

|---|---|---|---|---|---|

| MI-2-2 | Reversible | MLL-AF9 transformed BMCs | Proliferation | ~12,000 (12 µM) | [11] |

| MI-1481 (28) | Reversible | MV4;11 | MTT | ~100 | [12] |

| M-525 (8) | Irreversible | MV4;11 | Cell Growth | 6 | [9] |

| Compound 7 (reversible M-525 analog) | Reversible | MV4;11 | Cell Growth | 210 | [9] |

| Compound 9 (reversible M-525 analog) | Reversible | MV4;11 | Cell Growth | 263 | [9] |

| M-1121 | Irreversible | MV4;11 | Proliferation | 10.3 | [1] |

| M-1121 | Irreversible | MOLM-13 | Proliferation | 51.5 | [1] |

As shown, the irreversible inhibitor M-525 is over 30 times more potent in inhibiting cell growth than its corresponding reversible analogs (Compounds 7 and 9).[9][10]

Key Experimental Methodologies

The characterization of irreversible menin-MLL inhibitors requires a suite of biochemical, cellular, and biophysical assays to confirm their mechanism of action, potency, and durability of target engagement.

Fluorescence Polarization (FP) Competition Assay

This assay is used to determine the potency (IC50) of inhibitors in disrupting the menin-MLL interaction in a biochemical setting.[11][12]

-

Principle: A fluorescein-labeled peptide derived from MLL (e.g., FLSN-MLL4-43) is incubated with recombinant menin protein. When bound, the large complex tumbles slowly in solution, resulting in a high fluorescence polarization signal. Unlabeled inhibitors compete with the fluorescent peptide for binding to menin, displacing it and causing it to tumble faster, which leads to a decrease in the polarization signal.

-

Protocol Outline:

-

Prepare a buffer solution (e.g., 50 mM Tris pH 7.5, 50 mM NaCl, 1 mM TCEP).[12]

-

Add a constant concentration of recombinant menin (e.g., 4 nM) and fluorescein-labeled MLL peptide (e.g., 4 nM) to the wells of a microplate.[12]

-

Add serial dilutions of the test inhibitor compound.

-

Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

-

Measure fluorescence polarization using a suitable plate reader.

-

Plot the polarization signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Mass Spectrometry for Covalent Adduct Confirmation

This method provides direct evidence of covalent bond formation between the inhibitor and the menin protein.[9][10]

-

Principle: Intact protein mass spectrometry is used to measure the precise molecular weight of the menin protein before and after incubation with the irreversible inhibitor. A mass shift corresponding to the molecular weight of the inhibitor confirms the formation of a stable, covalent adduct.

-

Protocol Outline:

-

Incubate recombinant menin protein with a molar excess of the irreversible inhibitor for a defined period (e.g., several hours) at room temperature. A control sample with DMSO is run in parallel.

-

Remove unbound inhibitor using a desalting column or dialysis.

-

Analyze the protein sample using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Deconvolute the resulting mass spectrum to determine the precise mass of the protein.

-

Compare the mass of the inhibitor-treated menin with the control. An increase in mass equal to the inhibitor's molecular weight confirms covalent modification.

-

Cell Proliferation Assay (e.g., CellTiter-Glo®)

These assays measure the effect of inhibitors on the growth and viability of leukemia cells. High selectivity for MLL-rearranged (MLL-r) cells over MLL-wild-type (WT) cells is a key indicator of on-target activity.[4][9]

-

Principle: The CellTiter-Glo® assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.

-

Protocol Outline:

-

Seed MLL-r (e.g., MV4;11, MOLM-13) and MLL-WT (e.g., K562, HL-60) cells in 96-well plates at a defined density.

-

Treat the cells with a serial dilution of the inhibitor or DMSO as a vehicle control.

-

Incubate the cells for an extended period (e.g., 4 to 7 days), as the effects of menin inhibition (differentiation and apoptosis) are often not immediate.[4][12]

-

Add CellTiter-Glo® reagent to each well and incubate briefly to lyse the cells and stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate cell viability as a percentage relative to the DMSO control and plot against inhibitor concentration to determine the GI50 or IC50 value.

-

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to confirm the on-target mechanism of action by measuring the downregulation of MLL target genes like HOXA9 and MEIS1.[4][13]

-

Principle: The assay measures the amount of specific mRNA transcripts in cells treated with the inhibitor. A reduction in HOXA9 and MEIS1 mRNA levels indicates that the inhibitor is successfully blocking the transcriptional program driven by the menin-MLL complex.

-

Protocol Outline:

-

Treat MLL-r cells (e.g., MV4;11) with the inhibitor at various concentrations and time points.

-

Isolate total RNA from the cells.

-

Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme.

-

Perform real-time PCR using specific primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze the amplification data to determine the relative change in gene expression compared to DMSO-treated control cells. M-1121, for example, effectively suppressed HOXA9 and MEIS1 gene transcription at concentrations as low as 10-30 nM.[4]

-

Conclusion

The targeted development of irreversible menin-MLL inhibitors represents a significant advancement in the pursuit of therapies for MLL-rearranged leukemias. By forming a stable, covalent bond with menin, these compounds achieve superior biochemical and cellular potency compared to their reversible predecessors.[9] The design and characterization of molecules like M-525 and M-1121 provide a robust proof of concept that irreversible inhibition is a promising therapeutic strategy.[4][9] The comprehensive experimental approach, from biochemical validation of the covalent mechanism to the confirmation of on-target effects in leukemia cells, has been crucial in advancing these novel agents toward clinical investigation.

References

- 1. mdpi.com [mdpi.com]

- 2. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. Discovery of M-1121 as an orally active covalent inhibitor of menin-MLL interaction capable of achieving complete and long-lasting tumor regression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 10. Design of the First-in-Class, Highly Potent Irreversible Inhibitor Targeting the Menin-MLL Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Basis of Menin-MLL Inhibition: A Deep Dive into Irreversible Binding

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The interaction between Menin and Mixed Lineage Leukemia (MLL) proteins is a critical driver in certain aggressive forms of leukemia. Disrupting this protein-protein interaction (PPI) has emerged as a promising therapeutic strategy. This technical guide delves into the structural basis of Menin-MLL inhibition, with a particular focus on the emerging class of irreversible inhibitors, exemplified by the developmental compound BMF-219 and its synthetic intermediate, Menin-MLL inhibitor 20.

The Menin-MLL Interaction: A Key Oncogenic Driver

Menin is a scaffold protein that plays a crucial role in regulating gene expression. In the context of MLL-rearranged leukemias, Menin binds directly to the N-terminal region of the MLL fusion protein. This interaction is essential for the recruitment of the MLL fusion protein to chromatin, leading to the aberrant expression of downstream target genes, such as HOXA9 and MEIS1, which in turn drives leukemogenesis.

The MLL protein interacts with Menin through a bivalent binding mode, utilizing two distinct motifs: the high-affinity Menin Binding Motif 1 (MBM1) and the lower-affinity MBM2. Small molecule inhibitors have been developed to competitively bind to the MLL binding pocket on Menin, thereby disrupting this critical interaction.

Irreversible Inhibition: A New Frontier

While reversible inhibitors have shown promise, irreversible inhibitors offer the potential for a more sustained and potent therapeutic effect. These inhibitors typically form a covalent bond with a specific residue within the target protein, leading to its permanent inactivation.

This compound has been identified as a synthetic intermediate in the development of BMF-219 , a novel, orally active, and irreversible Menin inhibitor. BMF-219 forms a covalent bond with a cysteine residue in the Menin protein, leading to a durable inhibition of the Menin-MLL interaction.[1][2] This irreversible mechanism is hypothesized to provide a significant advantage over reversible inhibitors by achieving a more profound and lasting suppression of the oncogenic signaling pathway.[3][4][5]

Another closely related compound, Menin-MLL inhibitor-22 (compound C20) , has also been described as a potent, orally active inhibitor of the Menin-MLL interaction.[6][7]

Quantitative Analysis of Inhibitor Potency

The efficacy of Menin-MLL inhibitors is quantified through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an inhibitor required to reduce a specific biological activity by 50%.

Below is a summary of the reported IC50 values for BMF-219 and Menin-MLL inhibitor-22 (compound C20) in various leukemia and lymphoma cell lines.

| Inhibitor | Cell Line | Cell Type | IC50 (µM) | Reference |

| BMF-219 | THL Model | Triple Hit Lymphoma | 0.27 | [8] |

| DEL Model | Double Expressor Lymphoma | 0.37 | [8] | |

| R-CHOP refractory THL | Triple Hit Lymphoma (ex vivo) | 0.15 | [8] | |

| R-EPOCH refractory MYC-amplified DLBCL | DLBCL (ex vivo) | 0.2 | [8] | |

| Multiple Myeloma (MM) cell lines | Multiple Myeloma | 0.25 - 0.5 | [8] | |

| Chronic Lymphocytic Leukemia (CLL) | Chronic Lymphocytic Leukemia (ex vivo) | 0.1 - 0.38 | [9][10] | |

| Menin-MLL inhibitor-22 (compound C20) | MV4;11 | MLL-rearranged Leukemia | 0.3 | [6][7] |

Biochemical Assay Data for Menin-MLL inhibitor-22 (compound C20):

| Assay Type | Parameter | Value (nM) | Reference |

| Menin-MLL Interaction | IC50 | 7 | [6][7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor potency and mechanism of action. Below are generalized protocols for key experiments used in the characterization of Menin-MLL inhibitors.

Fluorescence Polarization (FP) Competition Assay

This assay is used to determine the ability of a test compound to disrupt the interaction between Menin and an MLL-derived fluorescently labeled peptide.

Principle: A small, fluorescently labeled MLL peptide tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger Menin protein, the tumbling rate of the peptide slows down, leading to an increase in fluorescence polarization. A test compound that inhibits the Menin-MLL interaction will displace the fluorescent peptide, causing a decrease in polarization.

Protocol:

-

Reagents and Materials:

-

Purified recombinant human Menin protein.

-

Fluorescently labeled MLL peptide (e.g., FITC-labeled MBM1).

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).

-

Test inhibitor compounds dissolved in DMSO.

-

Black, low-volume 384-well microplates.

-

Plate reader capable of measuring fluorescence polarization.

-

-

Procedure: a. Prepare a solution of Menin and the fluorescently labeled MLL peptide in the assay buffer at concentrations optimized for a stable and significant polarization signal. b. Serially dilute the test inhibitor compounds in DMSO and then further dilute in assay buffer. c. In the microplate, add a fixed volume of the Menin/fluorescent peptide solution to each well. d. Add a corresponding volume of the diluted test inhibitor or DMSO (for control wells) to the wells. e. Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the binding to reach equilibrium. f. Measure the fluorescence polarization of each well using the plate reader. g. Calculate the percent inhibition for each inhibitor concentration relative to the controls. h. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique used to directly measure the heat changes that occur during a binding interaction, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Principle: A solution of one binding partner (the ligand) is titrated into a solution of the other binding partner (the macromolecule) in the sample cell of a microcalorimeter. The heat released or absorbed upon binding is measured and plotted against the molar ratio of the reactants.

Protocol:

-

Reagents and Materials:

-

Purified recombinant human Menin protein.

-

Purified MLL peptide or inhibitor compound.

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

-

Isothermal titration calorimeter.

-

-

Procedure: a. Dialyze both the Menin protein and the MLL peptide/inhibitor extensively against the same batch of dialysis buffer to minimize heats of dilution. b. Degas the protein and ligand solutions immediately before the experiment. c. Determine the accurate concentrations of the protein and ligand solutions. d. Load the Menin solution into the sample cell of the ITC instrument and the MLL peptide/inhibitor solution into the injection syringe. e. Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat changes. f. As a control, perform a separate titration of the ligand into the buffer alone to measure the heat of dilution. g. Subtract the heat of dilution from the binding data. h. Analyze the integrated heat data by fitting it to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH).

X-ray Crystallography

This technique provides a high-resolution, three-dimensional structure of the Menin protein in complex with an inhibitor, revealing the precise binding mode and key molecular interactions.

Principle: A highly purified and concentrated protein-inhibitor complex is crystallized. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be determined.

Protocol:

-

Protein-Inhibitor Complex Formation and Purification: a. Incubate purified Menin protein with a molar excess of the inhibitor. b. Purify the complex using size-exclusion chromatography to remove unbound inhibitor and any aggregated protein. c. Concentrate the purified complex to a high concentration (e.g., 5-10 mg/mL).

-

Crystallization: a. Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and additives) using high-throughput robotic screening methods. b. Optimize promising initial crystal hits by refining the crystallization conditions to obtain diffraction-quality crystals.

-

Data Collection and Structure Determination: a. Cryo-protect the crystals and flash-cool them in liquid nitrogen. b. Collect X-ray diffraction data at a synchrotron source. c. Process the diffraction data to determine the space group and unit cell dimensions. d. Solve the crystal structure using molecular replacement with a known Menin structure as a search model. e. Build and refine the atomic model of the Menin-inhibitor complex against the experimental data.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of the cytotoxic effects of an inhibitor on cancer cells.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Reagents and Materials:

-

MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13).

-

Control leukemia cell lines without MLL rearrangements.

-

Cell culture medium and supplements.

-

Test inhibitor compounds dissolved in DMSO.

-

MTT reagent.

-

Solubilization solution (e.g., DMSO or a detergent-based solution).

-

96-well cell culture plates.

-

Microplate reader capable of measuring absorbance at 570 nm.

-

-

Procedure: a. Seed the leukemia cells into the wells of a 96-well plate at a predetermined density. b. Add serial dilutions of the test inhibitor or DMSO (vehicle control) to the wells. c. Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator. d. Add MTT reagent to each well and incubate for an additional 2-4 hours to allow for formazan formation. e. Add the solubilization solution to each well to dissolve the formazan crystals. f. Measure the absorbance of each well at 570 nm using a microplate reader. g. Calculate the percentage of cell viability relative to the vehicle-treated control cells. h. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, created using the DOT language for Graphviz, illustrate the Menin-MLL signaling pathway and a typical experimental workflow for inhibitor characterization.

Caption: The Menin-MLL signaling pathway in MLL-rearranged leukemia.

Caption: A typical workflow for the characterization of Menin-MLL inhibitors.

Conclusion

The structural and mechanistic understanding of the Menin-MLL interaction has paved the way for the development of targeted inhibitors. The emergence of irreversible inhibitors like BMF-219, for which this compound is a precursor, represents a significant advancement in this field. The detailed experimental protocols and quantitative data presented in this guide provide a framework for the continued research and development of novel therapeutic agents for MLL-rearranged leukemias. The rigorous characterization of these compounds, from biochemical assays to in vivo models, is essential for translating promising laboratory findings into effective clinical treatments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. US20200223853A1 - Irreversible inhibitors of menin-mll interaction - Google Patents [patents.google.com]

- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 4. researchgate.net [researchgate.net]

- 5. Design of the First-in-Class, Highly Potent Irreversible Inhibitor Targeting the Menin-MLL Protein–Protein Interaction (Journal Article) | OSTI.GOV [osti.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Menin-MLL inhibitor-22 - Ace Therapeutics [acetherapeutics.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. glpbio.com [glpbio.com]

- 10. ascopubs.org [ascopubs.org]

The Therapeutic Potential of Menin-MLL Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The interaction between Menin and the MLL (Mixed-Lineage Leukemia, also known as KMT2A) protein is a critical dependency in certain aggressive forms of acute leukemia.[1][2] This has led to the development of a new class of targeted therapies—Menin-MLL inhibitors—that have shown significant promise in preclinical and clinical settings.[3][4][5] This technical guide provides an in-depth overview of the therapeutic potential of these inhibitors, focusing on quantitative data, experimental protocols, and the underlying biological pathways.

Core Mechanism of Action

Menin acts as a scaffold protein that is essential for the oncogenic activity of MLL fusion proteins (in MLL-rearranged leukemias) and for the leukemogenic program driven by mutant NPM1.[4] The Menin-MLL interaction is crucial for the recruitment of the MLL complex to chromatin, leading to the upregulation of key target genes such as HOXA9 and MEIS1, which in turn drive leukemic cell proliferation and block differentiation.[6] Menin inhibitors are small molecules designed to competitively bind to a pocket on Menin, thereby disrupting its interaction with MLL.[7] This disruption leads to the downregulation of the leukemogenic gene expression program, inducing differentiation and apoptosis in susceptible cancer cells.[2]

Quantitative Data on Menin-MLL Inhibitors

The following tables summarize key quantitative data from preclinical and clinical studies of various Menin-MLL inhibitors.

Table 1: Preclinical In Vitro Efficacy of Menin-MLL Inhibitors

| Inhibitor | Cell Line | MLL Fusion/Mutation | IC50 (nM) | Reference |

| Revumenib (SNDX-5613) | MOLM-13 | MLL-AF9 | - | - |

| MV-4-11 | MLL-AF4 | - | - | |

| Ziftomenib (KO-539) | MOLM-13 | MLL-AF9 | Strong, dose-dependent inhibition | [8] |

| MV-4-11 | MLL-AF4 | Strong, dose-dependent inhibition | [8] | |

| OCI-AML2 | MLL-r | Strong, dose-dependent inhibition | [8] | |

| OCI-AML3 | NPM1-mut | Strong, dose-dependent inhibition | [8] | |

| VTP50469 | MOLM-13 | MLL-AF9 | Very Sensitive | [6] |

| MV-4-11 | MLL-AF4 | Very Sensitive | [6] | |

| RS4;11 | MLL-AF4 | Moderately Sensitive | [6] | |

| SEM | MLL-AF4 | Moderately Sensitive | [6] | |

| THP-1 | MLL-AF9 | Resistant | [6] | |

| ML-2 | MLL-AF4 | Resistant | [6] | |

| MI-503 | Various MLL-r lines | MLL fusions | 14.7 | [7] |

| MI-463 | Various MLL-r lines | MLL fusions | 15.3 | [7] |

| MI-2 | MV-4-11 | MLL-AF4 | 446 | [7] |

| MI-3 | MV-4-11 | MLL-AF4 | 648 | [7] |

| M-525 | MV-4-11 | MLL-AF4 | 3 | [9] |

| M-1121 | MOLM-13 | MLL-AF9 | 51.5 | [9] |

| MV-4-11 | MLL-AF4 | 10.3 | [9] | |

| D0060-319 | MV-4-11 | MLL-AF4 | 4.0 | [10] |

| MOLM-13 | MLL-AF9 | 1.7 | [10] |

Table 2: Clinical Efficacy of Revumenib (SNDX-5613) in the AUGMENT-101 Trial

| Patient Population | Endpoint | Result | Reference |

| R/R KMT2A-r Acute Leukemia (Phase 1) | Overall Response Rate (ORR) | 59% (AML), 53% (ALL/other) | [3] |

| CR + CRh Rate | 28% (AML), 27% (ALL/other) | [3] | |

| R/R KMT2A-r Acute Leukemia (Phase 2) | CR + CRh Rate | 22.8% | [11] |

| Overall Response Rate (ORR) | 63.2% | [11] | |

| MRD Negativity in CR/CRh | 68.2% | [11] | |

| R/R NPM1-m or KMT2A-r Acute Leukemia (Phase 1) | CR + CRh Rate | 30% | [1] |

| Overall Response Rate (ORR) | 53% | [12] | |

| Median Overall Survival | 7 months | [12] |

CR = Complete Remission; CRh = Complete Remission with partial hematologic recovery; R/R = Relapsed/Refractory; MRD = Minimal Residual Disease.

Table 3: Clinical Efficacy of Ziftomenib (KO-539) in the KOMET-001 Trial

| Patient Population | Endpoint | Result | Reference |

| R/R NPM1-m or KMT2A-r AML (Phase 1b, 600mg dose) | CR + CRh Rate | 25% | [5] |

| CR Rate in NPM1-m | 35% | [5] | |

| R/R NPM1-m AML (Phase 2) | CR + CRh Rate | 22% | [13] |

| Overall Response Rate (ORR) | 33% | [13] | |

| MRD Negativity in CR/CRh | 61% | [13] | |

| Median Overall Survival | 6.6 months | [13] |

CR = Complete Remission; CRh = Complete Remission with partial hematologic recovery; R/R = Relapsed/Refractory; MRD = Minimal Residual Disease.

Key Experimental Protocols

Detailed methodologies are crucial for the evaluation of Menin-MLL inhibitors. Below are protocols for key experiments.

Cell Viability Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a Menin-MLL inhibitor in leukemia cell lines.

-

Cell Seeding: Plate leukemia cell lines (e.g., MOLM-13, MV-4-11 for MLL-rearranged; OCI-AML3 for NPM1-mutant) in 96-well plates at a density of 1 x 10^4 cells per well in appropriate culture medium.

-

Compound Treatment: Prepare serial dilutions of the Menin-MLL inhibitor and add to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 to 120 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence or fluorescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the percentage of viable cells against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is used to identify the genomic binding sites of Menin and MLL and to assess how these are affected by inhibitor treatment.

-

Cell Treatment and Cross-linking: Treat leukemia cells with the Menin-MLL inhibitor or vehicle for a specified time (e.g., 48-72 hours). Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for Menin, MLL, or a histone mark of interest (e.g., H3K4me3).[14] Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding. Elute the protein-DNA complexes from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C. Purify the DNA using a DNA purification kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of protein binding. Analyze differential binding between inhibitor-treated and control samples.

Patient-Derived Xenograft (PDX) Models

This protocol describes the establishment and use of PDX models to evaluate the in vivo efficacy of Menin-MLL inhibitors.[15]

-

Animal Model: Use immunodeficient mice (e.g., NSG mice).[16]

-

Cell Preparation: Obtain primary leukemia cells from patients with MLL-rearranged or NPM1-mutant AML.[16]

-

Engraftment: Inject the primary leukemia cells intravenously into the mice.[15][17] Monitor for engraftment by periodically analyzing peripheral blood for the presence of human CD45+ cells.[16]

-

Inhibitor Treatment: Once engraftment is established (e.g., >1% human CD45+ cells in peripheral blood), randomize the mice into treatment and control groups. Administer the Menin-MLL inhibitor (e.g., by oral gavage) and vehicle to the respective groups.

-

Monitoring Efficacy: Monitor tumor burden by measuring the percentage of human CD45+ cells in the peripheral blood. Monitor the overall health of the mice, including body weight.

-

Endpoint Analysis: At the end of the study, euthanize the mice and harvest tissues (bone marrow, spleen) to assess leukemia burden and to perform pharmacodynamic studies (e.g., analysis of target gene expression).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding.

Caption: The Menin-MLL signaling pathway in acute leukemia and its inhibition.

Caption: A typical experimental workflow for evaluating Menin-MLL inhibitors in PDX models.

Conclusion and Future Directions

Menin-MLL inhibitors represent a significant advancement in the targeted therapy of acute leukemias with MLL rearrangements or NPM1 mutations. The clinical data for revumenib and ziftomenib are highly encouraging, demonstrating durable responses in heavily pre-treated patient populations.[3][5] However, challenges remain, including the development of resistance. Future research will likely focus on combination therapies to overcome resistance and expand the application of Menin-MLL inhibitors to other malignancies. The continued investigation into the underlying biology of Menin-MLL-dependent cancers will be crucial for maximizing the therapeutic potential of this promising class of drugs.

References

- 1. The menin inhibitor revumenib in KMT2A-rearranged or NPM1-mutant leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ashpublications.org [ashpublications.org]

- 4. Revumenib (SNDX-5613): a promising menin inhibitor for the management of relapsed and refractory acute myeloid leukaemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ziftomenib in relapsed or refractory acute myeloid leukaemia (KOMET-001): a multicentre, open-label, multi-cohort, phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. selleckchem.com [selleckchem.com]

- 8. Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with <i>MLL</i> rearrangement or <i>NPM1</i> mutation to venetoclax | Haematologica [haematologica.org]

- 9. mdpi.com [mdpi.com]

- 10. ascopubs.org [ascopubs.org]

- 11. ascopubs.org [ascopubs.org]

- 12. Revumenib for patients with acute leukemia: a new tool for differentiation therapy | Haematologica [haematologica.org]

- 13. ascopubs.org [ascopubs.org]

- 14. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Patient-Derived Xenograft Models for Leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Patient-Derived Xenograft Models for Leukemias | Springer Nature Experiments [experiments.springernature.com]

The Nexus of Leukemia and Epigenetics: A Technical Guide to Menin-MLL Inhibition and HOXA9/MEIS1 Downregulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute leukemias characterized by rearrangements of the Mixed-Lineage Leukemia (MLL, also known as KMT2A) gene or mutations in the Nucleophosmin 1 (NPM1) gene represent a significant therapeutic challenge. A critical molecular dependency in these leukemias is the interaction between the nuclear scaffold protein Menin and the MLL protein. This interaction is essential for the recruitment of the MLL fusion protein complex to chromatin, leading to the aberrant upregulation of key downstream target genes, most notably HOXA9 and MEIS1, which drive leukemogenesis by promoting proliferation and blocking hematopoietic differentiation.[1][2] The development of small molecule inhibitors that specifically disrupt the Menin-MLL protein-protein interaction has emerged as a promising therapeutic strategy. These inhibitors competitively bind to Menin, displacing MLL fusion proteins from their target gene promoters, which in turn leads to the downregulation of the HOXA9/MEIS1 transcriptional program and induces differentiation and apoptosis in leukemic cells.[3][4] This technical guide provides an in-depth overview of the mechanism of action of Menin-MLL inhibitors, presents key preclinical and clinical data, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.

The Menin-MLL Interaction: A Prime Therapeutic Target in Acute Leukemia

Menin, a 67 kDa protein encoded by the MEN1 gene, acts as a critical cofactor for the oncogenic activity of MLL fusion proteins.[1] In MLL-rearranged (MLL-r) leukemias, chromosomal translocations fuse the N-terminus of MLL with one of over 80 different partner proteins.[5] The N-terminal portion of MLL, which is retained in all MLL fusion proteins, contains the Menin-binding motif.[6] The binding of Menin to the MLL fusion protein is indispensable for tethering the oncogenic complex to target gene promoters, including the HOXA9 and MEIS1 loci.[2][7] This leads to the recruitment of other epigenetic modifiers, such as the histone methyltransferase DOT1L, resulting in histone modifications (e.g., H3K79 methylation) that establish and maintain a leukemogenic gene expression program.[8]

Similarly, in NPM1-mutated acute myeloid leukemia (AML), which accounts for approximately 30% of adult AML cases, the mutant NPM1 protein relies on the Menin-MLL interaction to drive the expression of the same leukemogenic genes, including HOXA9 and MEIS1.[9][10] Therefore, disrupting the Menin-MLL interaction presents a targeted therapeutic approach for these genetically defined subsets of acute leukemia.

Mechanism of Action: Downregulation of the HOXA9/MEIS1 Axis

Menin-MLL inhibitors are small molecules designed to fit into a hydrophobic pocket on the surface of Menin where the MLL protein normally binds.[11] By occupying this pocket, the inhibitors competitively block the Menin-MLL interaction.[12] This displacement of the MLL fusion protein from chromatin leads to a cascade of downstream effects:

-

Reduced Chromatin Occupancy: Chromatin immunoprecipitation (ChIP) studies have demonstrated that treatment with Menin-MLL inhibitors leads to a significant reduction in the binding of both Menin and MLL fusion proteins to the promoter regions of target genes like HOXA9.[2]

-

Transcriptional Repression: The loss of the MLL fusion complex from target gene promoters results in the downregulation of their transcription. RNA sequencing (RNA-seq) analyses of leukemia cells treated with Menin inhibitors show a rapid and significant decrease in the mRNA levels of HOXA9, MEIS1, and other MLL target genes such as PBX3 and FLT3.[13][14]

-

Induction of Differentiation and Apoptosis: The suppression of the HOXA9/MEIS1-driven leukemogenic program relieves the block in hematopoietic differentiation.[2] Leukemia cells treated with Menin inhibitors show increased expression of myeloid differentiation markers (e.g., CD11b) and undergo apoptosis.[3][15]

The central role of HOXA9 and its cofactor MEIS1 in leukemogenesis is well-established. Overexpression of HOXA9 and MEIS1 is a hallmark of MLL-r and NPM1-mutant AML and is associated with a poor prognosis.[16][17] These transcription factors are critical for maintaining a stem-cell-like state, promoting cell proliferation, and inhibiting differentiation.[18][19] Thus, the downregulation of HOXA9 and MEIS1 is the key mechanism through which Menin-MLL inhibitors exert their anti-leukemic effects.

Quantitative Data Presentation

Preclinical Activity of Menin-MLL Inhibitors

The following table summarizes the in vitro potency of several key Menin-MLL inhibitors against the Menin-MLL interaction and in MLL-rearranged leukemia cell lines.

| Inhibitor | Target | Assay Type | IC50 / Ki | Cell Line (MLL Fusion) | Cellular IC50 / GI50 | Reference(s) |

| Revumenib (SNDX-5613) | Menin-MLL | Binding Assay | Ki: 0.149 nM | MV4;11, RS4;11, MOLM-13, KOPN-8 | 10-20 nM | [20] |

| Ziftomenib (KO-539) | Menin-MLL | - | - | MOLM13, OCI-AML3 | Low nM range | [10] |

| VTP50469 | Menin-MLL | Binding Assay | Ki: 0.104 nM | MOLM-13, MV4;11 | 13-37 nM | [21][22] |

| MI-2 | Menin-MLL | Fluorescence Polarization | IC50: 446 nM, Kd: 158 nM | MV4;11 (MLL-AF4) | GI50: 9.5 µM | [17] |

| MI-3 | Menin-MLL | Fluorescence Polarization | IC50: 648 nM | MV4;11 (MLL-AF4) | - | [15] |

| MI-463 | Menin-MLL | - | IC50: 15.3 nM | - | - | |

| MI-503 | Menin-MLL | - | IC50: 14.7 nM | MLL-r cell lines | GI50: 250-570 nM | [23][24] |

Clinical Trial Efficacy of Menin-MLL Inhibitors

The following tables summarize the clinical efficacy data from the AUGMENT-101 trial of Revumenib and the KOMET-001 trial of Ziftomenib.

Table 2: Efficacy of Revumenib in the AUGMENT-101 Phase 1/2 Study

| Patient Population | Number of Patients | CR + CRh Rate | ORR | MRD Negativity in Responders | Reference(s) |

| R/R KMT2A-r Acute Leukemia | 104 | 21.2% | - | - | [2] |

| R/R KMT2A-r or NPM1-mutant AML | 60 (efficacy-evaluable) | 30% | 53% | 78% | [19][25] |

CR: Complete Remission; CRh: CR with partial hematologic recovery; ORR: Overall Response Rate; MRD: Minimal Residual Disease; R/R: Relapsed/Refractory.

Table 3: Efficacy of Ziftomenib in the KOMET-001 Phase 1b/2 Study

| Patient Population | Number of Patients | CR Rate | CR/CRh Rate | ORR | MRD Negativity in Responders | Reference(s) | |---|---|---|---|---|---| | R/R NPM1-mutant AML (Phase 2) | 92 | 23% | 22% | 33% | 67% |[6][8] | | R/R NPM1-mutant AML (600 mg dose) | 20 | 30% | - | - | 60% (3/5 assessed) |[5] |

CR: Complete Remission; CRh: CR with partial hematologic recovery; ORR: Overall Response Rate; MRD: Minimal Residual Disease; R/R: Relapsed/Refractory.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Menin-MLL Interaction

This assay quantifies the interaction between Menin and MLL by measuring the energy transfer between a donor and an acceptor fluorophore.

Methodology:

-

Reagents:

-

Recombinant His-tagged full-length Menin protein.

-

Biotinylated synthetic peptide corresponding to the Menin-binding motif of MLL (e.g., MLL1 a.a. 4-15).

-

TR-FRET detection reagents: Terbium (Tb) cryptate-conjugated anti-His antibody (donor) and Streptavidin-XL665 (acceptor).

-

Assay buffer (e.g., 50 mM Tris/HCl pH 7.5, 50 mM NaCl, 0.1% BSA, 1 mM DTT).

-

Test compounds (Menin-MLL inhibitors).

-

-

Procedure:

-

Add recombinant Menin protein to the wells of a microplate.

-

Add the test compound at various concentrations.

-

Add the biotinylated MLL peptide.

-

Add the TR-FRET detection reagents.

-

Incubate the mixture at room temperature to allow for equilibration.

-

Measure the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using a TR-FRET-compatible plate reader.

-

-

Data Analysis:

-

The ratio of the acceptor to donor fluorescence is calculated. A high ratio indicates a strong interaction between Menin and MLL.

-

The IC50 value of the inhibitor is determined by plotting the fluorescence ratio against the inhibitor concentration.[26]

-

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for Menin-MLL Interaction

AlphaLISA is a bead-based immunoassay that measures the proximity of two molecules.

Methodology:

-

Reagents:

-

Biotinylated antibody that recognizes the Menin protein.

-

Antibody conjugated to AlphaLISA acceptor beads that recognizes the MLL protein (or a tag on the MLL protein).

-

Streptavidin-coated donor beads.

-

Analyte (cell lysate or purified Menin and MLL proteins).

-

Test compounds.

-

-

Procedure:

-

Add the analyte to a microplate.

-

Add the biotinylated anti-Menin antibody and the anti-MLL acceptor beads. Incubate.

-

Add the streptavidin-coated donor beads. Incubate in the dark.

-

Excite the donor beads with a laser at 680 nm.

-

-

Data Analysis:

-

If Menin and MLL are in close proximity, the donor beads generate singlet oxygen, which diffuses to the acceptor beads, triggering a chemiluminescent signal at 615 nm.

-

The intensity of the light emission is proportional to the level of Menin-MLL interaction.

-

IC50 values for inhibitors can be calculated by measuring the decrease in the luminescent signal at increasing inhibitor concentrations.[9][18]

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of a protein of interest.

Methodology:

-

Cell Treatment and Cross-linking:

-

Treat leukemia cells (e.g., MOLM-13) with the Menin-MLL inhibitor or DMSO (control).

-

Cross-link proteins to DNA using formaldehyde.

-

-

Chromatin Preparation:

-

Lyse the cells and sonicate the chromatin to shear the DNA into small fragments.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to Menin or the MLL fusion protein.

-

Use protein A/G beads to pull down the antibody-protein-DNA complexes.

-

-

DNA Purification and Sequencing:

-

Reverse the cross-links and purify the immunoprecipitated DNA.

-

Prepare a sequencing library and perform high-throughput sequencing.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Identify regions of the genome that are enriched for binding of the protein of interest (peaks).

-

Compare the peak profiles between inhibitor-treated and control samples to determine changes in chromatin occupancy.

-

RNA Sequencing (RNA-seq)

RNA-seq is used to profile the transcriptome and identify changes in gene expression.

Methodology:

-

Cell Treatment and RNA Extraction:

-

Treat leukemia cells with the Menin-MLL inhibitor or DMSO.

-

Extract total RNA from the cells.

-

-

Library Preparation:

-

Deplete ribosomal RNA (rRNA).

-

Fragment the remaining RNA and synthesize cDNA.

-

Ligate sequencing adapters to the cDNA fragments.

-

-

Sequencing:

-

Perform high-throughput sequencing of the cDNA library.

-

-

Data Analysis:

-

Align the sequencing reads to a reference transcriptome.

-

Quantify the expression level of each gene.

-

Perform differential gene expression analysis to identify genes that are significantly upregulated or downregulated upon inhibitor treatment.[13]

-

Conclusion

The inhibition of the Menin-MLL interaction represents a paradigm shift in the treatment of MLL-rearranged and NPM1-mutated acute leukemias. By directly targeting a key protein-protein interaction that drives the leukemogenic transcriptional program, these inhibitors offer a highly specific and potent therapeutic strategy. The downregulation of HOXA9 and MEIS1 is the central mechanism through which these agents induce differentiation and apoptosis in leukemia cells. The promising preclinical and clinical data for inhibitors like Revumenib and Ziftomenib underscore the potential of this therapeutic approach to improve outcomes for patients with these high-risk leukemias. Further research and clinical development will continue to refine the use of Menin-MLL inhibitors, both as monotherapies and in combination with other anti-leukemic agents.

References

- 1. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. onclive.com [onclive.com]

- 3. Paper: The Clinical Menin Inhibitor Ziftomenib and the Nuclear Export Inhibitor Selinexor Synergistically Inhibit the Growth of MLL-r AML [ash.confex.com]

- 4. researchgate.net [researchgate.net]

- 5. Kura Oncology Presents Updated Clinical Data from KOMET-001 Trial of Menin Inhibitor Ziftomenib at ASH Annual Meeting | Blood Cancer United [bloodcancerunited.org]

- 6. onclive.com [onclive.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. targetedonc.com [targetedonc.com]

- 9. researchgate.net [researchgate.net]

- 10. Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 13. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. invivochem.com [invivochem.com]

- 16. researchgate.net [researchgate.net]

- 17. medchemexpress.com [medchemexpress.com]

- 18. bitesizebio.com [bitesizebio.com]

- 19. Revumenib (SNDX-5613): a promising menin inhibitor for the management of relapsed and refractory acute myeloid leukaemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. medchemexpress.com [medchemexpress.com]

- 21. caymanchem.com [caymanchem.com]

- 22. medchemexpress.com [medchemexpress.com]

- 23. selleckchem.com [selleckchem.com]

- 24. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 25. cms.syndax.com [cms.syndax.com]

- 26. Characterization of the Menin-MLL Interaction as Therapeutic Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Landscape of Menin-MLL Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between Menin and the Mixed Lineage Leukemia (MLL) protein is a critical dependency in certain aggressive hematological malignancies, particularly those harboring MLL rearrangements (MLL-r) or NPM1 mutations (NPM1m). This interaction is essential for the recruitment of the MLL complex to chromatin, leading to the aberrant expression of leukemogenic genes such as HOXA9 and MEIS1. The development of small molecule inhibitors targeting the Menin-MLL interaction has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of the preclinical data for key Menin-MLL inhibitors, focusing on their mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in their evaluation.

Core Mechanism of Action

Menin-MLL inhibitors function by competitively binding to a pocket on the Menin protein, thereby disrupting its interaction with the MLL1 protein (or its fusion partner in MLL-r leukemias). This disruption prevents the localization of the MLL complex to target gene promoters, leading to a downstream cascade of events including:

-

Decreased Histone Methylation: Reduction in H3K4 trimethylation (H3K4me3) at target gene loci.

-

Transcriptional Repression: Downregulation of key leukemogenic genes, most notably HOXA9 and MEIS1.[1][2][3][4]

-

Cellular Differentiation: Induction of differentiation in leukemic blasts.[1][2]

-

Apoptosis: Programmed cell death in cancer cells.[1]

Quantitative Preclinical Data Summary

The following tables summarize the in vitro and in vivo preclinical data for several prominent Menin-MLL inhibitors.

Table 1: In Vitro Activity of Menin-MLL Inhibitors

| Inhibitor | Cell Line | Genotype | Assay Type | IC50 / GI50 (nM) | Reference |

| VTP50469 | MV4;11 | MLL-AF4 | Cell Viability | ~10 | [5] |

| MOLM13 | MLL-AF9 | Cell Growth | More potent than MI-503 | [1] | |

| RS4;11 | MLL-AF4 | Cell Growth | More potent than MI-503 | [1] | |

| MI-463 | MLL-AF9 transformed BMCs | MLL-AF9 | Cell Growth (7 days) | 230 | [6] |

| MV-4-11 | MLL-AF4 | Cell Viability | 15.3 | [7] | |

| MI-503 | MLL-AF9 transformed BMCs | MLL-AF9 | Cell Growth (7 days) | 220 | [6] |

| Human MLL leukemia cell lines | MLL-r | Cell Growth | 250-570 | [6] | |

| MV-4-11 | MLL-AF4 | Cell Viability | 14.7 | [7] | |

| MI-3454 | Multiple MLL-r cell lines | MLL-r | Cell Viability | 7-27 | [4] |

| MOLM13 | MLL-AF9 | Cell Proliferation | - | [4] | |

| MV-4-11 | MLL-AF4 | Cell Proliferation | - | [4] | |

| DSP-5336 | Human leukemia cell lines | MLL-r or NPM1m | Cell Growth | 10-30 | [8] |

| SNDX-5613 (Revumenib) | Leukemia cell lines | KMT2A-r | - | Potent Inhibition | [3] |

Table 2: In Vivo Efficacy of Menin-MLL Inhibitors in Xenograft Models

| Inhibitor | Animal Model | Cell Line/PDX | Dosing | Outcome | Reference |

| VTP50469 | PDX | MLL-r AML & ALL | Formulated in chow | Dramatic reduction in leukemia burden, some mice disease-free >1 year | [1] |

| MI-463 | Mouse Xenograft | Human MLL leukemia cells | 35 mg/kg, once daily | ~3-fold decrease in tumor volume at 28 days | [9] |

| Mouse Leukemia Model | MLL-derived leukemia | - | 70% increase in median survival | [9] | |

| MI-503 | Mouse Xenograft | Human MLL leukemia cells | 60 mg/kg, once daily | ~8-fold decrease in tumor volume at 35 days | [9] |

| Mouse Leukemia Model | MLL-derived leukemia | - | 45% increase in median survival | [9] | |

| MI-3454 | Xenotransplantation | MOLM13 | 100 mg/kg, p.o., b.i.d. for 19 days | Blocked leukemia progression, prolonged survival | [10] |

| PDX | MLL-r or NPM1m AML | - | Induced complete remission or regression | [4][11] | |

| DSP-5336 | PDX | NPM1m | 50 and 100 mg/kg BID for 28 days | Complete remission | [8] |

| Mouse AML Model | MLL-ENL or MLL-AF10 | 200 mg/kg once daily | Significant prolongation of survival | [8] | |

| SNDX-5613 (Revumenib) | Preclinical Models | MLL-r acute leukemias | - | Robust, dose-dependent inhibition of tumor growth, marked survival benefit | [12] |

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of Menin-MLL inhibitors.

Cell Viability and Proliferation Assays (e.g., MTT Assay)

-

Objective: To determine the effect of Menin-MLL inhibitors on the growth and viability of leukemia cell lines.

-

Methodology:

-

Cell Seeding: Leukemia cell lines (e.g., MV4;11, MOLM13) are seeded in 96-well plates at a specific density.

-

Compound Treatment: Cells are treated with a range of concentrations of the Menin-MLL inhibitor or a vehicle control (e.g., DMSO).

-

Incubation: Plates are incubated for a specified period (e.g., 72 hours to 7 days).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) is calculated by plotting the percentage of viable cells against the inhibitor concentration.[13]

-

Chromatin Immunoprecipitation Followed by Sequencing (ChIP-seq)

-

Objective: To identify the genomic binding sites of Menin and MLL and to assess changes in their occupancy and associated histone modifications upon inhibitor treatment.

-

Methodology:

-

Cross-linking: Cells are treated with a cross-linking agent (e.g., formaldehyde) to fix protein-DNA interactions.

-

Chromatin Shearing: The chromatin is sheared into smaller fragments using sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific to the protein of interest (e.g., Menin, MLL, or a specific histone modification like H3K4me3) is used to immunoprecipitate the protein-DNA complexes.

-

Reverse Cross-linking: The cross-links are reversed, and the DNA is purified.

-

Library Preparation and Sequencing: The purified DNA is prepared for high-throughput sequencing.

-

Data Analysis: Sequencing reads are aligned to a reference genome, and peaks are called to identify regions of protein binding. Differential binding analysis is performed to compare inhibitor-treated and control samples.[1]

-

Animal Xenograft Models

-

Objective: To evaluate the in vivo efficacy of Menin-MLL inhibitors in a living organism.

-

Methodology:

-

Cell Implantation: Human leukemia cell lines (e.g., MV4;11) or patient-derived xenograft (PDX) cells are implanted into immunodeficient mice (e.g., nude or NSG mice), typically via subcutaneous or intravenous injection.

-

Tumor Growth/Leukemia Engraftment: Tumors are allowed to grow to a palpable size, or leukemia engraftment is confirmed (e.g., by measuring human CD45+ cells in peripheral blood).

-

Compound Administration: Mice are treated with the Menin-MLL inhibitor or a vehicle control via a clinically relevant route (e.g., oral gavage, intraperitoneal injection, or formulated in chow).

-

Monitoring: Tumor volume, body weight, and signs of toxicity are monitored regularly. For leukemia models, disease burden is monitored by flow cytometry of peripheral blood, bone marrow, and spleen.

-

Endpoint Analysis: At the end of the study, tumors are excised and weighed, or tissues are collected for analysis of leukemia infiltration and pharmacodynamic markers. Survival is also a key endpoint.[9][14]

-

Visualizations

Signaling Pathway of Menin-MLL Inhibition

Caption: Signaling pathway of Menin-MLL inhibition in leukemia.

Experimental Workflow for Preclinical Evaluation

Caption: General experimental workflow for preclinical evaluation of Menin-MLL inhibitors.

Conclusion

The preclinical data for Menin-MLL inhibitors provide a strong rationale for their clinical development in the treatment of MLL-r and NPM1m leukemias. These agents have demonstrated potent and selective activity in vitro, leading to the downregulation of key oncogenic drivers, cell differentiation, and apoptosis. Furthermore, in vivo studies have shown significant anti-tumor efficacy and survival benefits in various preclinical models. The detailed experimental protocols and a clear understanding of the underlying signaling pathways are essential for the continued development and optimization of this promising class of targeted therapies.

References

- 1. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Novel Insights into the Efficacy and Promise of SNDX-5613 (Revumenib) in Treating KMT2A-Rearranged or NPM1-Mutant Leukemia | Bimake [bimake.com]

- 4. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Menin-MLL1 Interaction with VTP50469: A Potential Therapeutic Approach for MLL-Rearranged and NPM1-Mutant Leukemias [synapse.patsnap.com]

- 6. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2minutemedicine.com [2minutemedicine.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Science Magazine Publishes Results from Preclinical Study on the Activity of Menin-MLL Inhibition for the Treatment of NPM1 Acute Myeloid Leukemia | Syndax Pharmaceuticals, Inc. [ir.syndax.com]

- 13. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

A Technical Guide to Menin-MLL Inhibition in MLL-Rearranged Leukemia

For Researchers, Scientists, and Drug Development Professionals

Executive Summary